molecular formula C17H16N2O2 B8210687 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one CAS No. 137976-09-1

1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

Cat. No.: B8210687
CAS No.: 137976-09-1
M. Wt: 280.32 g/mol
InChI Key: VWFZSVSAZLYSFX-UHFFFAOYSA-N
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Description

1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzoyl group attached to an aminobenzene ring and a tetrahydrobenzazepine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with a suitable benzazepine precursor under specific reaction conditions. The process typically includes steps such as condensation, cyclization, and reduction to form the desired compound. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aminobenzoyl group can undergo substitution reactions with various electrophiles, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-aminobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)17(21)19-11-3-6-16(20)14-4-1-2-5-15(14)19/h1-2,4-5,7-10H,3,6,11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFZSVSAZLYSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443835
Record name 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137976-09-1
Record name 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 19.2 g portion of 1-(4-nitrobenzoyl)-2,3,4,5-tetrahydro1H-1-benzazepin-5-one was dissolved in a mixed solvent consisting of 200 ml of dimethylformamide and 100 ml of methyl alcohol, and 3 ml of Raney nickel was added to the resulting solution to carry out hydrogenation at normal pressure. After completion of the hydrogen absorption, the reaction solution was filtered and concentrated. The thus obtained residue was dissolved in dichloromethane and then washed with a saturated sodium bicarbonate aqueous solution. The resulting dichloromethane layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure. The thus obtained residue was recrystallized from methyl alcohol to obtain 15.5 g of 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro1H-1-benzazepin-5-one.
Quantity
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Reaction Step One
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200 mL
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3 mL
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100 mL
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